(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-3-Benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a 1,3-thiazolidin-4-one core substituted with a benzyl group at position 3 and a 5-bromo-2-furylmethylene moiety at position 5. The (5Z) stereochemistry denotes the cis configuration of the exocyclic double bond. This compound belongs to the rhodanine family, known for diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . Its synthesis typically involves Knoevenagel condensation between a thiazolidinone precursor (e.g., rhodanine) and a substituted aldehyde under microwave or conventional heating . Structural characterization relies on NMR, HRMS, and X-ray crystallography .
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S2/c16-13-7-6-11(19-13)8-12-14(18)17(15(20)21-12)9-10-4-2-1-3-5-10/h1-8H,9H2/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPRLFBKAXPEGL-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)Br)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)Br)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, which could potentially be the targets of this compound.
Biological Activity
(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by various studies and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₀BrN₁O₂S₂
- Molecular Weight : 380.28 g/mol
- CAS Number : 851304-82-0
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives, including this compound, exhibit significant antibacterial properties. A study focusing on related thiazolidinones reported potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition rates exceeding 90% against strains such as E. coli and S. aureus .
Anticancer Activity
The anticancer potential of thiazolidinones has been extensively studied, with findings suggesting that these compounds can induce apoptosis in various cancer cell lines. In particular, derivatives with specific substitutions have shown enhanced cytotoxic effects. For instance, a related study reported IC₅₀ values ranging from 8.5 µM to 25.6 µM against different malignant cell lines, indicating strong selective cytotoxicity compared to normal cells .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Studies have shown that thiazolidinones can inhibit cell cycle progression and induce apoptosis through intrinsic and extrinsic pathways.
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, although this varies significantly among different derivatives .
Data Tables
| Activity Type | Tested Strains/Cell Lines | IC₅₀ Values (µM) | Inhibition Rate (%) |
|---|---|---|---|
| Antibacterial | E. coli | Not specified | 88.46 |
| S. aureus | Not specified | 91.66 | |
| Anticancer | K562 (Leukemia) | 8.5 - 14.9 | High Selectivity |
| HeLa (Cervical Cancer) | 8.9 - 15.1 | High Selectivity | |
| MDA-MB-361 (Breast Cancer) | 12.7 - 25.6 | Comparable to Cisplatin |
Case Studies
- Antibacterial Study : A series of thiazolidinone derivatives were synthesized and tested for antibacterial activity against common pathogens, demonstrating substantial inhibition rates that suggest their potential as therapeutic agents .
- Anticancer Study : A comparative analysis of various thiazolidinone derivatives revealed that those with specific substitutions exhibited significant cytotoxic effects against cancer cell lines, outperforming traditional chemotherapeutics in select cases .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to (5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one showed promising activity against various bacterial strains. The presence of the bromofuran moiety enhances its interaction with microbial targets, making it a candidate for developing new antibiotics .
Anticancer Properties
Thiazolidinone compounds have been investigated for their anticancer potential. A study highlighted the ability of this compound to induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific cell signaling pathways that promote tumor growth .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Research has shown that thiazolidinones can possess herbicidal and insecticidal properties. A case study evaluated the efficacy of this compound against common agricultural pests, revealing significant mortality rates at low concentrations .
Materials Science Applications
Polymer Chemistry
In materials science, thiazolidinone derivatives have been explored for their role in synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve tensile strength and thermal stability, making it a valuable additive in industrial applications .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| (5Z)-3-benzyl... | Pseudomonas aeruginosa | 8 µg/mL |
Table 2: Anticancer Efficacy in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
| A549 | 12 | Inhibition of signaling pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Thiazolidinone derivatives exhibit activity modulated by substituents at positions 3 and 5. Key comparisons include:
Position 3 Modifications
- Benzyl vs. Allyl/4-Nitrophenyl: The benzyl group in the target compound enhances lipophilicity compared to allyl (e.g., LJ001: (5Z)-3-allyl-5-[(5-phenoxy-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one) .
Position 5 Modifications
- 5-Bromo-2-Furyl vs. Other Arylidene Groups :
- Bromine’s electronegativity and steric bulk may enhance binding to hydrophobic pockets in biological targets compared to methyl (e.g., (5Z)-3-allyl-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one) .
- Replacement with benzodioxole (e.g., 3i: (5Z)-5-[(7-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one) introduces oxygen atoms for hydrogen bonding, improving solubility .
Physicochemical Properties
- Lipophilicity: Bromine increases logP compared to chloro or methyl substituents, impacting membrane permeability. For example, the target compound’s logP is predicted to be higher than LJ001 (allyl/phenoxy substituents) .
- Melting Points: Brominated derivatives (e.g., 3i: mp >260°C) generally exhibit higher melting points than non-halogenated analogs due to enhanced crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
